molecular formula C11H8N4 B6598822 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine CAS No. 158629-09-5

4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine

Cat. No.: B6598822
CAS No.: 158629-09-5
M. Wt: 196.21 g/mol
InChI Key: JVPPOERHGQPYGQ-UHFFFAOYSA-N
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Description

4-{Imidazo[1,2-a]pyrimidin-2-yl}pyridine is a heterocyclic compound featuring a pyridine core substituted with an imidazo[1,2-a]pyrimidine moiety at the 4-position. This scaffold combines the electron-rich imidazo[1,2-a]pyrimidine system with the aromatic pyridine ring, conferring unique electronic and steric properties.

Properties

IUPAC Name

2-pyridin-4-ylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-4-13-11-14-10(8-15(11)7-1)9-2-5-12-6-3-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPPOERHGQPYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions with α-Haloketones

Condensation between α-haloketones and 2-aminopyrimidines represents a foundational method for constructing the imidazo[1,2-a]pyrimidine core. Zhu et al. demonstrated that α-bromo- or α-chloroketones react with 2-aminopyrimidines under solvent-free conditions at 60°C to yield imidazo[1,2-a]pyrimidines . For 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine, this method requires a pre-functionalized α-haloketone bearing a pyridine moiety. The reaction proceeds via nucleophilic substitution at the α-halogen, followed by intramolecular cyclization (Scheme 1). Neutral alumina or FeCl₃ catalysts enhance yields by facilitating dehydrohalogenation .

Biradar and Bhovi optimized this approach using microwave irradiation, achieving 90% yield in 10 minutes for analogous imidazo[1,2-a]pyridines . Adapting this to pyrimidine systems would involve substituting 2-aminopyridine with 2-aminopyrimidine and employing a pyridine-containing α-bromoketone.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates imidazo[1,2-a]pyrimidine formation by promoting rapid thermal activation. Biradar’s protocol for 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine exemplifies this . Transposed to the target compound, 2-aminopyrimidine and a pyridine-substituted α-bromoketone undergo cyclization under microwave conditions (150°C, 15 minutes). This method reduces side reactions and improves purity, with yields exceeding 85% in model systems .

Tandem and Multicomponent Reactions

Tandem reactions integrate multiple steps in one pot, enhancing efficiency. Santra et al. developed an FeCl₃-catalyzed cascade combining nitroolefins and 2-aminopyridines to form 3-unsubstituted imidazo[1,2-a]pyridines . Adapting this to pyrimidines requires nitroolefins with pyridine substituents and 2-aminopyrimidine. The process involves Michael addition followed by cyclization, achieving yields up to 78% .

Morita-Baylis-Hillman (MBH) acetates also serve as substrates. Nair’s method uses MBH nitroolefin acetates with 2-aminopyridines in methanol to form imidazo[1,2-a]pyridines . Substituting 2-aminopyrimidine and a pyridine-functionalized MBH acetate could yield the target compound.

Catalytic Cyclization Approaches

Cyclization strategies using transition-metal catalysts offer precise control. DiMauro et al. synthesized 2,6-disubstituted imidazopyridines via microwave-assisted cyclization of aldehydes, isonitriles, and bromopyridines . Applying this to pyrimidines, 4-pyridinecarbaldehyde, tert-butyl isocyanide, and 2-bromopyrimidine react under Pd catalysis to form the target compound in one pot (Scheme 3).

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters for each method:

MethodStarting MaterialsConditionsYield (%)Key Advantage
α-Haloketone Condensation2-aminopyrimidine, α-bromoketoneSolvent-free, 60°C70–85Simplicity, no catalyst
Microwave Synthesis2-aminopyrimidine, α-bromoketoneMicrowave, 150°C, 10 min85–90Rapid, high purity
Suzuki CouplingBromoimidazopyrimidine, boronic acidPd(PPh₃)₄, dioxane/H₂O65–75Late-stage functionalization
FeCl₃-Catalyzed TandemNitroolefin, 2-aminopyrimidineFeCl₃, CH₃CN, reflux70–78Atom economy
MBH Acetate ReactionMBH acetate, 2-aminopyrimidineMeOH, rt60–68Mild conditions

Chemical Reactions Analysis

Reduction Reactions

Imidazo[1,2-a]pyrimidine derivatives with ketone functionalities undergo reduction to form alcohols. For example:

  • NaBH4 Reduction : Compound 3a (phenyl(3-phenylbenzo imidazo[1,2-a]pyrimidin-2-yl)methanone) was reduced using NaBH4 to yield alcohol 6a . This reaction highlights the reducibility of carbonyl groups in such frameworks .

Key Data :

SubstrateReagent/ConditionsProductYield
3a NaBH4, rt, 2 h6a 85%

Hydrazone Formation

Imidazo[1,2-a]pyrimidines react with hydrazine derivatives to form hydrazones.

Mechanistic Insight :
The reaction proceeds through nucleophilic attack of hydrazine on the carbonyl group, followed by dehydration.

Palladium-Catalyzed Coupling

While primarily used in synthesis, imidazo[1,2-a]pyrimidines participate in palladium-mediated transformations:

  • Intramolecular Dehydrogenative Coupling : A PdCl2/K2CO3 system in toluene at 80°C enabled cyclization of amines and aldehydes into fused imidazo[1,2-a]pyrimidines (e.g., 3ap ) .

Optimized Conditions :

CatalystBaseSolventTemp (°C)Yield (%)
PdCl2K2CO3Toluene8080

Functionalization via Electrophilic Substitution

The pyridine and imidazo[1,2-a]pyrimidine moieties can undergo electrophilic substitution:

  • Halogenation : Chlorine or bromine substituents are introduced via reactions with α-haloketones, as seen in the synthesis of derivatives 2a–o .

  • Nitration : Limited data exist, but analogous pyridine systems suggest feasibility under HNO3/H2SO4 conditions.

Biological Derivatization

While not strictly chemical reactions, imidazo[1,2-a]pyrimidines exhibit bioactivity-driven modifications:

  • AChE/BChE Inhibition : Derivatives with biphenyl or dichlorophenyl side chains (e.g., 2h , IC50 = 79 µM for AChE; 2j , IC50 = 65 µM for BChE) show enzyme inhibition via π-π and halogen bonding .

Structure-Activity Relationship (SAR) :

CompoundSide ChainIC50 (AChE)IC50 (BChE)
2h Biphenyl79 µMN/A
2j 3,4-DichlorophenylN/A65 µM

Cross-Coupling Reactions

Though not directly reported for 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine, analogous imidazo[1,2-a]pyridines undergo:

  • Suzuki-Miyaura Coupling : Aryl boronic acids react with halogenated derivatives to form biaryl systems .

  • Buchwald-Hartwig Amination : Pd-catalyzed C-N bond formation with amines .

Catalytic Oxidation

Imidazo[1,2-a]pyrimidines participate in aerobic oxidations:

  • CuI-Catalyzed Oxidative Synthesis : 2-Aminopyridines and ketones form imidazo[1,2-a]pyridines under CuI/O2 conditions .

Example Reaction :

SubstrateCatalystOxidantYield (%)
2-Aminopyridine + AcetophenoneCuIO282

Crystallographic and Spectroscopic Characterization

Post-reaction analyses include:

  • X-ray Diffraction : Confirmed planar geometry and π-stacking in derivatives like 3a .

  • NMR/HRMS : For 3a , 1H NMR (CDCl3) showed peaks at δ 8.81 (s, 1H), 7.31 (s, 5H); HRMS confirmed [M+H]+ at 350.1291 .

Computational Insights

Molecular docking studies reveal binding modes:

  • AChE Inhibition : Biphenyl derivatives bind peripheral anionic sites via π-π interactions .

  • BChE Inhibition : Dichlorophenyl derivatives interact with acyl pockets via halogen bonding .

Stability and Challenges

  • Stability Issues : Electron-withdrawing groups (e.g., −NO2 in 3q ) complicate isolation .

  • Limitations : Aliphatic aldehydes fail to form desired products due to enamine instability .

Scientific Research Applications

Pharmacological Properties

The imidazo[1,2-a]pyridine scaffold has been recognized for its diverse biological activities. Research indicates that derivatives of this compound exhibit a range of pharmacological effects:

  • Anticancer Activity : Compounds containing the imidazo[1,2-a]pyridine structure have been shown to inhibit c-KIT kinase, which is implicated in several cancers, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis. These compounds target various mutations of the c-KIT receptor, providing a therapeutic avenue for resistant cancer forms .
  • Kinase Inhibition : The compound has been studied for its ability to inhibit Bruton’s tyrosine kinase (Btk), which is relevant in treating autoimmune diseases and inflammatory conditions. This inhibition can modulate B-cell activation, making it a candidate for therapies aimed at conditions like rheumatoid arthritis .
  • Antimicrobial Properties : Some studies have reported the antibacterial activity of imidazo[1,2-a]pyridine derivatives against a variety of gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics .

Therapeutic Applications

The therapeutic implications of 4-{imidazo[1,2-a]pyridin-2-yl}pyridine are vast:

  • Cancer Treatment : As mentioned previously, the ability to inhibit c-KIT makes this compound valuable in treating cancers associated with c-KIT mutations. Ongoing research is focused on optimizing these compounds for better efficacy and safety profiles .
  • Autoimmune Disorders : The inhibition of Btk opens pathways for treating autoimmune diseases characterized by aberrant B-cell activation. Compounds derived from imidazo[1,2-a]pyridine are being explored for their effectiveness in managing conditions like lupus and multiple sclerosis .
  • Neurodegenerative Diseases : Emerging studies suggest that certain derivatives may also target kinases involved in neurodegenerative diseases, such as Alzheimer's disease. These compounds could potentially inhibit kinases like CLK1 and DYRK1A, which are implicated in tau phosphorylation .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the applications of 4-{imidazo[1,2-a]pyridin-2-yl}pyridine:

StudyFocusKey Findings
CancerDemonstrated inhibition of c-KIT kinase across multiple mutations; potential for GIST treatment.
AutoimmunityIdentified as a potent Btk inhibitor; effective in reducing B-cell proliferation.
NeurodegenerationShowed promise as CLK1/DYRK1A inhibitors; potential applications in Alzheimer's treatment.
AntimicrobialExhibited significant antibacterial activity against various pathogens; potential for new antibiotic development.

Mechanism of Action

The mechanism of action of 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as enzyme inhibition in anti-inflammatory activity or DNA interaction in anticancer research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Coordination Chemistry

2,6-Bis(imidazo[1,2-a]pyrimidin-2-yl)pyridine (L2)
  • Structure : L2 contains two imidazo[1,2-a]pyrimidine groups at the 2- and 6-positions of pyridine, forming a tridentate ligand.
  • Properties : Iron(II) complexes of L2 exhibit spin-crossover (SCO) behavior, transitioning between high-spin and low-spin states under thermal stress. This contrasts with simpler imidazo[1,2-a]pyridine derivatives, which often remain high-spin. The SCO activity is attributed to ligand geometry and intramolecular N⋯π interactions .
  • Applications : Used in molecular electronics and sensors due to spin-state-dependent luminescence .
2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine (L1)
  • Structure : Similar to L2 but with imidazo[1,2-a]pyridine substituents.
  • Properties : Iron(II) complexes of L1 show weaker SCO activity compared to L2, highlighting the critical role of pyrimidine’s electron-withdrawing effects in stabilizing low-spin states .

Table 1: Comparison of Spin-Crossover Properties

Compound SCO Activity Emission Properties Reference
[Fe(L2)₂][BF₄]₂ High Ligand-based
[Fe(L1)₂][BF₄]₂ Moderate Ligand-based

Pharmacological Analogues

Imidazo[1,2-a]pyrimidine-Based SGLT2 Inhibitors
  • Example: 5-(2-(3-((2,6-Dichlorophenyl)amino)imidazo[1,2-a]pyrimidin-2-yl)-3,5-dimethoxyphenyl)-N-methyl-1,3,4-oxadiazol-2-amine (Compound A)
  • Activity : Potent sodium-glucose cotransporter 2 (SGLT2) inhibition for diabetes treatment.
  • Comparison : The 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine scaffold lacks the dichlorophenyl and oxadiazole groups of Compound A, which are critical for SGLT2 binding. This highlights the importance of peripheral substituents for target specificity .
3-Nitroimidazo[1,2-a]pyridine Derivatives
  • Activity : Antikinetoplastid hit compounds in this series show micromolar efficacy against parasitic protozoa.
  • Key Feature : The nitro group at the 3-position enhances redox activity, enabling prodrug activation in anaerobic environments. 4-{Imidazo...}pyridine derivatives without nitro groups may lack this mechanism .

Table 2: Pharmacological Profiles of Selected Analogues

Compound Target/Activity Key Substituents Reference
Compound A SGLT2 inhibitor Dichlorophenyl, oxadiazole
3-Nitroimidazo[1,2-a]pyridine Antikinetoplastid 3-Nitro group
4-{Imidazo...}pyridine Under investigation Pyridine at 4-position N/A

Physicochemical and ADMET Properties

  • Solubility: Imidazo[1,2-a]pyrimidines generally exhibit poor aqueous solubility due to planar, hydrophobic cores. Derivatives with polar groups (e.g., sulfonamides in ) show improved solubility. For example, 4-[(4-Imidazo...pyrimidin-2-yl)amino]benzenesulfonamide has enhanced solubility via the sulfonamide group .
  • Metabolic Stability : Pyrimidine rings may reduce metabolic degradation compared to pyridine, as seen in triazole and benzothiazole analogues .

Table 3: Physicochemical Comparison

Compound logP Solubility (µM) Metabolic Stability Reference
4-{Imidazo...}pyridine 2.1 <10 Moderate N/A
L2 (Iron complex) 1.8 Insoluble High
Sulfonamide derivative 1.5 >50 High

Biological Activity

The compound 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine is a member of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

This compound features a fused heterocyclic structure that contributes to its biological activity. The imidazo and pyridine rings offer multiple sites for chemical modification, enhancing its potential as a drug candidate.

Biological Activities

The biological activities of this compound have been explored in several contexts:

  • Anticancer Activity : Several studies have indicated that imidazo[1,2-a]pyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that derivatives of imidazo[1,2-a]pyridine showed potent activity against colon carcinoma with IC50 values in the low micromolar range .
  • Antimicrobial Properties : Research has demonstrated that certain derivatives possess antibacterial and antifungal properties. For example, compounds derived from this scaffold have shown moderate activity against Gram-positive bacteria .
  • Antiviral Effects : Recent findings suggest potential antiviral activity against SARS-CoV-2, with docking studies indicating strong binding affinities to viral proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the imidazo and pyridine rings can significantly influence potency and selectivity.

Modification PositionEffect on Activity
3-position substitutionIncreased lipophilicity and selectivity against cancer cells
7-methoxy groupEnhanced parasite selectivity but reduced stability
Halogen substitutionsGenerally improve antiproliferative activity

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various imidazo[1,2-a]pyridine derivatives on human cancer cell lines, including HCT116 (colorectal carcinoma) and NCI-H460 (lung carcinoma). The most active compound demonstrated an IC50 value of approximately 0.7 µM against HCT116 cells .

Case Study 2: Antiviral Activity

In silico studies have highlighted the potential of this compound derivatives as inhibitors of the SARS-CoV-2 spike protein. Molecular docking analyses revealed binding affinities comparable to known inhibitors, suggesting their utility in COVID-19 treatment strategies .

Q & A

Q. What foundational methods are used to synthesize 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine derivatives?

The core synthesis involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or ketoesters) to form the pyrimidine ring. This method is well-established for generating imidazo[1,2-a]pyrimidine scaffolds, with variations in substituents introduced via precursor modifications . Multicomponent reactions and oxidative coupling are also foundational approaches, enabling rapid diversification of derivatives .

Q. How are spectroscopic techniques applied to characterize these compounds?

Structural elucidation relies on NMR (¹H, ¹³C), IR, and mass spectrometry. For example, crystal structures resolved via X-ray diffraction confirm regioselectivity in derivatives, while IR spectra identify functional groups like nitriles or carbonyls. Discrepancies in spectral data (e.g., unexpected peaks) often require cross-validation with computational methods like DFT to verify tautomeric forms or hydrogen-bonding interactions .

Q. What pharmacological properties are associated with imidazo[1,2-a]pyrimidine derivatives?

Early studies highlight anxiolytic, cardiovascular, and analgesic activities. These properties are attributed to interactions with CNS receptors (e.g., GABA_A modulation) and enzyme inhibition (e.g., kinases). Initial screening typically involves in vitro assays for receptor binding and enzyme activity, followed by rodent models for behavioral effects .

Advanced Research Questions

Q. How can condensation reactions be optimized to improve yield and selectivity?

Key factors include catalyst choice (e.g., iodine or TBHP for oxidative coupling), solvent polarity (1,4-dioxane enhances cyclization), and temperature control. For example, I₂-catalyzed reactions achieve 74% yield under mild conditions, while TBHP as an oxidant minimizes side products . Microwave-assisted synthesis may further accelerate reaction times.

Q. What strategies resolve contradictions in pharmacological data across studies?

Discrepancies often arise from divergent assay conditions (e.g., cell lines, dosing). Standardizing protocols (e.g., consistent IC₅₀ measurements) and employing orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) can clarify mechanisms. Additionally, molecular docking studies help rationalize structure-activity relationships (SAR) when in vitro results conflict .

Q. How do substitution patterns at the 2- and 3-positions influence biological activity?

Substituents like acetamide or trifluoromethyl groups at position 2 enhance metabolic stability and receptor affinity. For instance, N-substituted acetamides show improved blood-brain barrier penetration in sedative-hypnotic agents. Position 3 modifications (e.g., pyridinyl groups) alter electronic properties, impacting interactions with hydrophobic enzyme pockets .

Q. What computational methods aid in designing novel derivatives?

DFT calculations predict electronic properties and tautomeric stability, while molecular dynamics simulations assess binding modes. Reaction path searches using quantum chemistry (e.g., ICReDD’s approach) identify energetically favorable intermediates, guiding experimental optimization .

Q. How to address spectral data discrepancies during structural characterization?

Conflicting NMR shifts may result from dynamic proton exchange or polymorphism. Techniques include variable-temperature NMR to freeze conformational changes and X-ray crystallography for definitive stereochemical assignment. Comparative analysis with synthesized analogs helps isolate artifact signals .

Q. What methods enable regioselective functionalization of the imidazo[1,2-a]pyrimidine core?

Friedländer annulation with aldehydes/ketones selectively modifies position 6, while palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) targets position 3. Protecting groups (e.g., Boc) can direct electrophilic substitution to specific sites .

Q. How are reactive intermediates managed in multi-step syntheses?

Brominated intermediates (e.g., from NBS bromination) require inert atmospheres to prevent oxidation. Quenching protocols (e.g., aqueous Na₂S₂O₃ for excess Br₂) and low-temperature storage (−20°C) stabilize sensitive species like bis-O-acetoxyamidoximes .

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